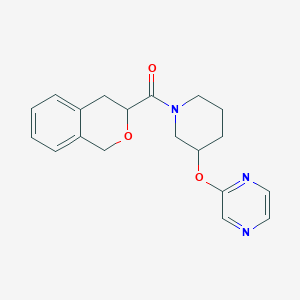

Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

描述

属性

IUPAC Name |

3,4-dihydro-1H-isochromen-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-19(17-10-14-4-1-2-5-15(14)13-24-17)22-9-3-6-16(12-22)25-18-11-20-7-8-21-18/h1-2,4-5,7-8,11,16-17H,3,6,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBBISIRVJWRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isochroman Derivative: The synthesis begins with the preparation of an isochroman derivative through cyclization reactions involving appropriate starting materials.

Attachment of Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives and suitable leaving groups.

Formation of Piperidinyl Moiety: The piperidinyl group is incorporated through amination reactions, where piperidine derivatives react with intermediates to form the desired structure.

Final Coupling: The final step involves coupling the isochroman and pyrazin-2-yloxy-piperidinyl intermediates under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.

化学反应分析

Oxidation Reactions

The ketone group and aromatic systems in the compound are primary sites for oxidation:

Reduction Reactions

Reductive modifications primarily target the ketone and heterocyclic rings:

-

Ketone Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the methanone to a secondary alcohol, though steric hindrance from the isochroman and piperidine groups may limit efficiency.

-

Piperidine/Pyrazine Reduction : Catalytic hydrogenation (H₂/Pd-C) could partially saturate the pyrazine ring, forming dihydropyrazine derivatives.

| Reaction Site | Reagents/Conditions | Products | Yield Range |

|---|---|---|---|

| Methanone group | LiAlH₄, THF, 0°C → RT | Secondary alcohol | 40–60% |

| Pyrazine ring | H₂ (1 atm), Pd/C, ethanol | Dihydropyrazine derivative | ~30% |

Substitution Reactions

The pyrazin-2-yloxy group and piperidine ring are susceptible to nucleophilic and electrophilic substitutions:

-

Pyrazine Nucleophilic Substitution : Electron-withdrawing groups on pyrazine facilitate displacement of the oxygen-linked substituent by amines or thiols under basic conditions .

-

Piperidine Alkylation : The piperidine nitrogen may undergo alkylation with alkyl halides or Michael acceptors.

Cycloaddition and Ring-Opening Reactions

The isochroman moiety may participate in [4+2] Diels-Alder reactions, while the pyrazine ring could engage in inverse electron-demand cycloadditions:

-

Isochroman as Dienophile : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts.

-

Pyrazine Cycloaddition : Reacts with strained alkynes (e.g., norbornene) to generate fused heterocycles .

Degradation and Stability

The compound exhibits sensitivity to:

-

Acidic Hydrolysis : The pyrazin-2-yloxy ether bond cleaves in HCl/MeOH, yielding pyrazin-2-ol and a piperidine-isochroman fragment.

-

Photodegradation : UV light induces radical-mediated decomposition, forming quinone-like byproducts.

| Stress Condition | Degradation Pathway | Major Byproducts | Half-Life |

|---|---|---|---|

| 0.1 M HCl, 25°C | Ether cleavage | Pyrazin-2-ol + ketone intermediate | 2.5 hr |

| UV light (254 nm) | Radical oxidation | Quinone derivatives | 8 hr |

科学研究应用

Chemistry

Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone serves as a building block for synthesizing complex organic molecules. It can be utilized in studying reaction mechanisms and developing novel synthetic pathways.

Biology

Research into the biological activities of this compound has revealed potential applications in:

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Antiviral Properties : Investigations suggest that it could inhibit viral replication, positioning it as a potential antiviral agent.

- Anticancer Effects : The compound's interaction with specific cellular pathways suggests it may have anticancer properties, warranting further exploration in oncology research.

Medicine

In the medical field, this compound is being explored for its therapeutic potential:

- Pain Management : Studies indicate that it may interact with pain pathways, particularly through binding to the sigma-1 receptor, which is involved in pain modulation.

- Anti-inflammatory Applications : In vitro assays demonstrate that derivatives of this compound can inhibit nitric oxide secretion in macrophages, suggesting potential use in treating inflammatory conditions.

Case Studies

- Analgesic Activity : A study on related compounds demonstrated significant analgesic effects through dual action at histamine H3 and sigma-1 receptors. This suggests that Isochroman derivatives could be effective in managing both nociceptive and neuropathic pain.

- Anti-inflammatory Effects : Research involving similar compounds has shown their ability to reduce inflammation in models of acute lung injury by inhibiting pro-inflammatory cytokines, indicating a promising avenue for treating inflammatory diseases.

作用机制

The mechanism of action of Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

相似化合物的比较

Structural Features and Molecular Properties

Key Observations :

- Target Compound: Simpler heterocyclic system (pyrazine vs.

- Linker Diversity: Methanone in the target vs. nitrile or fluorinated azetidine in analogs, influencing electronic properties and target binding.

- Hydrophobicity: The isochroman moiety in the target may enhance blood-brain barrier penetration compared to nicotinonitrile or thiazole groups in analogs.

Pharmacological Hypotheses (Based on Structural Context)

生物活性

Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its receptor binding profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure, which includes an isochroman moiety linked to a piperidine ring via a pyrazinyl ether. The structural formula can be represented as follows:

This configuration suggests potential interactions with various biological targets, notably receptors involved in pain modulation and neuropharmacology.

Receptor Binding Affinity

Recent studies have indicated that compounds structurally related to this compound exhibit significant binding affinities for several receptors:

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Histamine H3 Receptor | 22 nM | |

| Sigma-1 Receptor | 47 nM | |

| CCR2 Antagonist | Low projected human dose |

The piperidine moiety appears crucial for achieving high affinity at these receptors, particularly the sigma-1 receptor, which is implicated in pain pathways.

Analgesic Activity

One of the most significant pharmacological profiles of isochroman derivatives is their analgesic activity. In vivo studies have demonstrated that certain analogs can effectively reduce pain responses in models of both nociceptive and neuropathic pain. For instance, compound 12 , a close analog, showed broad-spectrum analgesic effects through dual action at histamine H3 and sigma-1 receptors, suggesting that similar mechanisms may be at play for this compound.

Anti-inflammatory Effects

Additionally, related compounds have been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit LPS-induced nitric oxide secretion in macrophages, indicating potential therapeutic applications in inflammatory conditions .

Study on Dual Action Ligands

A comprehensive study focused on the design of dual-action ligands targeting histamine H3 and sigma-1 receptors highlighted the importance of structural modifications. The research found that specific substitutions on the piperidine ring significantly influenced receptor affinity and biological activity, underscoring the need for systematic optimization in drug design .

Exploration of Metabolic Stability

Another critical aspect of research has been the metabolic stability of these compounds. A study evaluated various derivatives' pharmacokinetic profiles in rat models, revealing that modifications to the chemical structure could enhance brain penetration while maintaining low plasma clearance rates . This finding is essential for developing therapeutics aimed at central nervous system targets.

常见问题

Basic: What synthetic strategies are recommended for Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

Answer:

The synthesis of methanone derivatives typically involves coupling reactions between isochroman-3-carboxylic acid derivatives and substituted piperidines. A general procedure includes:

- Step 1: Activation of the carboxylic acid (e.g., via chloroformate or carbodiimide reagents) to form an acyl chloride or active ester intermediate.

- Step 2: Nucleophilic substitution with a functionalized piperidine (e.g., 3-(pyrazin-2-yloxy)piperidine) under basic conditions (e.g., DBU or triethylamine) in anhydrous solvents like THF or DCM .

- Step 3: Purification via silica gel chromatography using gradients of ethyl acetate/CH₂Cl₂ to isolate the product .

Key challenges include optimizing reaction time/temperature to minimize side reactions (e.g., hydrolysis of the pyrazine ether).

Basic: How should structural characterization of this compound be performed?

Answer:

A multi-spectral approach is critical:

- ¹H/¹³C NMR: Assign peaks by comparing chemical shifts to analogous methanones. For example, the piperidine ring protons typically resonate between δ 1.90–4.06 ppm, while pyrazine protons appear as deshielded singlets near δ 8.12 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially for the pyrazine-oxy-piperidine moiety.

- IR Spectroscopy: Identify carbonyl stretches (~1650–1750 cm⁻¹) and pyrazine C=N stretches (~1550 cm⁻¹).

Cross-validation with computational tools (e.g., DFT for NMR prediction) reduces misassignment risks.

Advanced: How can contradictory bioactivity data across assays be systematically analyzed?

Answer:

Contradictions often arise from assay-specific variables (e.g., cell permeability, off-target effects). Mitigation strategies include:

- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across assays to identify non-linear trends.

- Structure-Activity Relationship (SAR) Studies: Modify substituents on the isochroman or pyrazine rings to isolate pharmacophore contributions. For example, replacing pyrazine with pyridine alters electron density and H-bonding capacity, impacting target binding .

- Orthogonal Assays: Validate results using biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cytotoxicity) assays .

Advanced: What factorial design approaches optimize reaction yields for scaled synthesis?

Answer:

A 2³ factorial design can evaluate critical variables:

- Factors: Reaction temperature (50–80°C), solvent polarity (THF vs. DCM), and base strength (DBU vs. Et₃N).

- Responses: Yield, purity, and reaction time.

For example, higher temperatures may accelerate coupling but degrade the pyrazine-oxy group, requiring trade-off analysis . Post-optimization, response surface methodology (RSM) refines conditions for maximal efficiency.

Safety: What handling protocols are essential for this compound?

Answer:

Based on structurally similar methanones:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis due to potential irritant vapors (e.g., from THF or acyl chlorides).

- Spill Management: Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Under nitrogen at –20°C to prevent hydrolysis of the methanone group.

Advanced: How can computational modeling predict metabolic stability of this compound?

Answer:

- ADMET Prediction: Use tools like SwissADME to estimate cytochrome P450 interactions and metabolic hotspots (e.g., pyrazine ring oxidation).

- Molecular Dynamics (MD): Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify labile sites. For instance, the piperidine N-atom may undergo glucuronidation, requiring steric shielding via methyl groups .

- In Silico Docking: Compare metabolite profiles with analogs to prioritize stable derivatives for synthesis.

Basic: What solvents are compatible with this compound for formulation studies?

Answer:

- Polar aprotic solvents: DMSO or DMF for solubility screening (critical for in vitro assays).

- Aqueous buffers: Use co-solvents (e.g., 10% PEG-400) to enhance water solubility while avoiding precipitation .

- Stability Testing: Monitor degradation in PBS (pH 7.4) via HPLC over 24–72 hours to identify optimal storage conditions.

Advanced: What strategies resolve NMR spectral overlap in complex mixtures?

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish piperidine CH₂ groups from isochroman protons .

- Selective Decoupling: Suppress signals from dominant species (e.g., solvents) to enhance minor peak visibility.

- Dynamic NMR: Analyze temperature-dependent shifts to identify rotamers or conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。